molecular formula C8H6BrNO2 B3024294 trans-4-Bromo-beta-nitrostyrene CAS No. 5153-71-9

trans-4-Bromo-beta-nitrostyrene

Cat. No. B3024294
CAS RN: 5153-71-9
M. Wt: 228.04 g/mol
InChI Key: LSGVHLGCJIBLMB-AATRIKPKSA-N
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Description

Trans-4-Bromo-beta-nitrostyrene is a halogenated hydrocarbon . It is used as an organic building block .


Synthesis Analysis

Trans-4-Bromo-beta-nitrostyrene is used as a building block in organic synthesis. Its reactive double bond (C=C) and the presence of a bromine (Br) and a nitro group (NO2) allow it to participate in various reactions to form more complex molecules.


Molecular Structure Analysis

The molecular formula of trans-4-Bromo-beta-nitrostyrene is C8H6BrNO2. It has a molecular weight of 228.04 . The structure includes a bromine atom (Br), a nitro group (NO2), and a double bond (C=C), which is part of the styrene backbone.


Chemical Reactions Analysis

Trans-4-Bromo-beta-nitrostyrene may be employed as a Michael acceptor for the organocatalytic asymmetric Michael addition of protected 3-hydroxypropanal to beta-nitrostyrenes.


Physical And Chemical Properties Analysis

Trans-4-Bromo-beta-nitrostyrene is a crystalline powder or powder with a yellow to yellow-green color . It has a density of 1.6±0.1 g/cm3 . The melting point is 148-150°C (lit.) , and the boiling point is 318.9±17.0 °C at 760 mmHg .

Safety And Hazards

Trans-4-Bromo-beta-nitrostyrene is classified as a hazard by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection. If it comes into contact with the skin or eyes, it should be washed off immediately with plenty of water .

Future Directions

Trans-4-Bromo-beta-nitrostyrene may continue to be employed as a Michael acceptor for the organocatalytic asymmetric Michael addition of protected 3-hydroxypropanal to beta-nitrostyrenes . This suggests potential future directions in the field of organic synthesis.

Relevant Papers The relevant papers retrieved suggest that trans-4-Bromo-beta-nitrostyrene may be employed as a Michael acceptor for the organocatalytic asymmetric Michael addition of protected 3-hydroxypropanal to beta-nitrostyrenes .

properties

IUPAC Name

1-bromo-4-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGVHLGCJIBLMB-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101308701
Record name trans-4-Bromo-β-nitrostyrene
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Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Bromo-beta-nitrostyrene

CAS RN

5153-71-9, 3156-37-4
Record name trans-4-Bromo-β-nitrostyrene
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Record name NSC121158
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Record name trans-4-Bromo-β-nitrostyrene
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Record name 1-bromo-4-[(E)-2-nitroethenyl]benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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